molecular formula C19H17N3O3 B2374861 N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide CAS No. 1251561-90-6

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide

Cat. No. B2374861
CAS RN: 1251561-90-6
M. Wt: 335.363
InChI Key: SFEIDYBBXWDRQL-UHFFFAOYSA-N
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Description

The compound “N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques : A method for direct carbonylation of aminoquinoline benzamides has been developed, highlighting an innovative approach to modifying quinoline derivatives to potentially alter or enhance their biological activity. This process uses oxygen from air as an oxidant, indicating a more environmentally friendly synthesis pathway (Grigorjeva & Daugulis, 2014).

Antitumor and Anticonvulsant Properties : Derivatives of quinazolinone, a core structure related to the specified compound, have shown high growth-inhibitory activity against tumor cells. This suggests potential antitumor applications of structurally related compounds, given their ability to induce cell-cycle arrest and exhibit cytotoxicity towards cancer cells (Bavetsias et al., 2002). Additionally, novel 4-quinazolinone derivatives demonstrated anticonvulsant activity, suggesting possible applications in treating seizures or epilepsy (Noureldin et al., 2017).

Synthesis of Condensed Triazines and Triazoles

Chemical Synthesis : Research into the synthesis of condensed triazines and triazoles through reactions involving quinoline derivatives indicates a broad chemical utility. These findings may inform the development of new materials or pharmaceuticals by demonstrating the versatility of quinoline structures in complex chemical syntheses (Reimlinge et al., 1976).

Insights into Chemical Properties and Interactions

Chemical Properties and Interactions : Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, involving quinoline derivatives, contribute to our understanding of chemical properties and potential interactions. This research could be relevant to developing analytical methods or understanding the biochemical behavior of similar compounds (Harvey, 2000).

properties

IUPAC Name

N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIDYBBXWDRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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